
Application Notes and Protocols: Deucrictibant
Extended-Release Tablet (PHVS719)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deucrictibant

Cat. No.: B10821495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deucrictibant, also known as PHVS719 in its extended-release tablet formulation, is a potent

and selective, orally bioavailable small molecule antagonist of the bradykinin B2 receptor.[1][2]

[3] It is under development for the prophylactic treatment of hereditary angioedema (HAE), a

rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.

[1][4] HAE is primarily mediated by the overproduction of bradykinin, which, upon binding to the

bradykinin B2 receptor, increases vascular permeability, leading to angioedema.[3][4] By

blocking this receptor, deucrictibant aims to prevent HAE attacks.[1] The extended-release

formulation is designed for once-daily administration to maintain sustained therapeutic plasma

concentrations over 24 hours.[2][5]

These application notes provide an overview of the mechanism of action, pharmacokinetic

profile, and relevant experimental protocols for the characterization of the deucrictibant
extended-release tablet (PHVS719).

Mechanism of Action: Bradykinin B2 Receptor
Antagonism
Deucrictibant competitively inhibits the binding of bradykinin to the B2 receptor, a G protein-

coupled receptor (GPCR).[1][3][6] The activation of the B2 receptor by bradykinin initiates a
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signaling cascade primarily through Gαq, leading to the activation of phospholipase C (PLC).[6]

[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately

results in increased vascular permeability and vasodilation, key events in the pathophysiology

of HAE.[3][4] Deucrictibant, by blocking the initial step of bradykinin binding, prevents these

downstream effects.[1]
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Caption: Deucrictibant Mechanism of Action.
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Quantitative Data Summary
Table 1: In Vitro Potency of Deucrictibant[9]

Assay Type
Receptor
Source

Parameter
Deucrictiba
nt

Icatibant
Fold Higher
Potency

Competition

Binding

Recombinant

human B2

receptor in

CHO cells

Potency (nM) 0.15 3.19 21-fold

Functional

Assay

Endogenous

B2 receptor

in human

umbilical vein

Potency (nM) 0.35 8.71 25-fold

Table 2: Pharmacokinetic Parameters of Deucrictibant
Extended-Release (XR) Tablet (PHVS719) vs. Immediate-
Release (IR) Capsule in Healthy Volunteers (Single 40
mg dose)[10]

Parameter
Deucrictibant XR Tablet
(40 mg)

Deucrictibant IR Capsule
(2 x 20 mg)

Cmax (ng/mL) 55.4 129

Tmax (hours) 5.03 1.00

AUC0-last (ngh/mL) 913 871

AUC0-inf (ngh/mL) 948 903

t½ (hours) 5.72 5.10

Mean Plasma Concentration at

24h (ng/mL)
~55 Not reported

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve; t½: Half-life.
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Table 3: Clinical Efficacy of Deucrictibant in Prophylactic
Treatment of HAE (CHAPTER-1 Study)[11]

Treatment Group Mean Monthly Attack Rate Reduction

Deucrictibant 20 mg (twice daily) Statistically significant reduction

Deucrictibant 40 mg (twice daily) Statistically significant reduction

Placebo -

Note: The CHAPTER-1 study used an immediate-release capsule formulation twice daily as a

proof-of-concept for the once-daily extended-release tablet.[5]

Experimental Protocols
The following are representative protocols for the characterization of Deucrictibant extended-

release tablets, based on publicly available information and standard pharmaceutical

development practices.

Protocol 1: In Vitro Dissolution Testing for Deucrictibant
Extended-Release Tablets
Objective: To assess the in vitro drug release profile of Deucrictibant from the PHVS719

extended-release tablet formulation over time, ensuring a controlled and prolonged release

characteristic suitable for once-daily administration.

Materials and Equipment:

USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)

Dissolution vessels (900 mL)

Deucrictibant extended-release tablets (PHVS719)

Dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal transit)

Water bath with temperature control (37 ± 0.5 °C)
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Automated dissolution sampling system or manual syringes with cannulas and filters

Validated analytical method for Deucrictibant quantification (e.g., HPLC-UV)

Procedure:

Prepare the dissolution media and equilibrate to 37 ± 0.5 °C in the dissolution vessels.

Place one Deucrictibant XR tablet in each vessel.

Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle).

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24

hours).

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Filter the samples immediately.

Analyze the concentration of Deucrictibant in the samples using a validated HPLC-UV

method.

Calculate the cumulative percentage of drug released at each time point.
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Caption: Dissolution Testing Workflow.
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Protocol 2: Pharmacokinetic Study of Deucrictibant XR
in Healthy Volunteers
Objective: To characterize the single-dose pharmacokinetic profile (absorption, distribution,

metabolism, and excretion) of the Deucrictibant extended-release tablet (PHVS719) in healthy

human subjects.

Study Design:

Open-label, randomized, two-period, crossover study comparing the XR tablet to the IR

capsule.[9]

Subjects: Healthy adult volunteers.

Treatment: Single oral dose of Deucrictibant XR tablet (e.g., 40 mg) under fasting

conditions.

Procedure:

Screening and Enrollment: Screen healthy volunteers based on inclusion/exclusion criteria.

Obtain informed consent.

Dosing: Administer a single oral dose of the Deucrictibant XR tablet with a standardized

volume of water after an overnight fast.

Blood Sampling: Collect serial blood samples (e.g., into K2-EDTA tubes) at pre-dose and at

specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

Plasma Processing: Process blood samples by centrifugation to obtain plasma. Store

plasma samples at -70°C or below until analysis.

Bioanalysis: Quantify the concentration of Deucrictibant in plasma samples using a

validated bioanalytical method, such as LC-MS/MS.

Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½) using non-

compartmental analysis from the plasma concentration-time data.
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Safety and Tolerability Assessment: Monitor subjects for adverse events throughout the

study.
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Caption: Pharmacokinetic Study Workflow.

Protocol 3: Bradykinin B2 Receptor Competitive Binding
Assay
Objective: To determine the binding affinity (Ki) of Deucrictibant for the human bradykinin B2

receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Equipment:

Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor

(e.g., CHO-K1 cells).

Radioligand: [3H]-Bradykinin.

Non-labeled bradykinin (for determination of non-specific binding).

Deucrictibant test compound.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

96-well filter plates and vacuum manifold.

Scintillation cocktail and microplate scintillation counter.

Procedure:

Reagent Preparation: Prepare serial dilutions of Deucrictibant. Prepare solutions of [3H]-

Bradykinin and non-labeled bradykinin.

Assay Setup: In a 96-well plate, add:

Total Binding wells: Binding buffer.

Non-specific Binding wells: A saturating concentration of non-labeled bradykinin.

Test wells: Serial dilutions of Deucrictibant.
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Add a fixed concentration of [3H]-Bradykinin to all wells.

Initiate the binding reaction by adding the cell membrane preparation to all wells.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum

manifold to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer.

Detection: Add scintillation cocktail to the wells and count the radioactivity using a

scintillation counter.

Data Analysis: Calculate the IC50 value (concentration of Deucrictibant that inhibits 50% of

specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 4: Preclinical Bradykinin Challenge Model in
Non-Human Primates
Objective: To evaluate the in vivo efficacy of orally administered Deucrictibant in antagonizing

bradykinin-induced hemodynamic changes (e.g., hypotension).[10]

Model:

Animal: Cynomolgus monkeys.[10]

Challenge agent: Intravenous bradykinin to induce a transient reduction in blood pressure.

[10]

Procedure:

Baseline Measurement: Administer an intravenous bolus of bradykinin to freely moving

monkeys and measure the baseline transient reduction in mean arterial blood pressure

(MAP) via telemetry.[10]

Drug Administration: Administer a single oral dose of Deucrictibant.
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Post-dose Challenge: At various time points after Deucrictibant administration, repeat the

intravenous bradykinin challenge and measure the resulting change in MAP.[10]

Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive

effect at each time point post-Deucrictibant dose.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations

of Deucrictibant (from satellite animals) with the observed pharmacodynamic effect

(inhibition of hypotension) to establish a PK/PD relationship and estimate effective

concentrations (e.g., EC50, EC85).[10]

Conclusion
Deucrictibant extended-release tablet (PHVS719) is a promising once-daily oral prophylactic

therapy for hereditary angioedema. Its mechanism as a potent and selective bradykinin B2

receptor antagonist directly addresses the underlying pathophysiology of HAE. The extended-

release formulation is designed to provide sustained therapeutic concentrations, which has

been supported by pharmacokinetic data in healthy volunteers. The experimental protocols

outlined provide a framework for the comprehensive evaluation of this novel therapeutic agent.

Further clinical investigations are ongoing to fully establish its safety and efficacy profile in the

target patient population.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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